molecular formula C21H43NO6P+ B13139396 azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate

azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate

Katalognummer: B13139396
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: BQDHONSGIYYBPK-JGSYTFBMSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is an ammonium salt featuring a dioxaphospholan ring substituted with hydroxy and oxido groups at the 2-position and an (R)-configured 4-methylene group esterified to (Z)-octadec-9-enoate (oleate). Its structure combines a charged phospholan core with a monounsaturated fatty acid chain, conferring amphiphilic properties. The compound has been implicated in cellular metabolic responses, particularly under oxidative stress conditions .

Eigenschaften

Molekularformel

C21H43NO6P+

Molekulargewicht

436.5 g/mol

IUPAC-Name

azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate

InChI

InChI=1S/C21H39O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)25-18-20-19-26-28(23,24)27-20;/h9-10,20H,2-8,11-19H2,1H3,(H,23,24);1H3/p+1/b10-9-;/t20-;/m1./s1

InChI-Schlüssel

BQDHONSGIYYBPK-JGSYTFBMSA-O

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1CO[P+](O1)(O)[O-].[NH4+]

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1CO[P+](O1)(O)[O-].[NH4+]

Herkunft des Produkts

United States

Biologische Aktivität

The compound azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate is a phospholipid derivative that has gained attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its complex structure, which includes a phospholane moiety and an unsaturated fatty acid. The presence of the phospholane structure is significant as it may influence the compound's interaction with biological membranes, potentially enhancing its bioavailability and efficacy.

Structural Formula

C20H38NPO4\text{C}_{20}\text{H}_{38}\text{NPO}_4

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of phospholipids have been shown to induce apoptosis in cancer cell lines through various mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer activity of several phospholipid derivatives against human cancer cell lines. The results indicated that certain modifications in the fatty acid chain length and saturation significantly enhanced cytotoxicity against breast (MCF-7) and prostate (DU-145) cancer cells.

CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BDU-14515
AzaniumMCF-712
AzaniumDU-14518

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Phospholipids are known to modulate inflammatory responses by influencing the production of pro-inflammatory cytokines.

The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB) pathway activation, which plays a crucial role in inflammatory responses.

Antimicrobial Activity

Research has shown that azanium derivatives possess antimicrobial properties against various pathogens. The effectiveness varies based on the chemical structure, particularly the presence of specific functional groups.

Research Findings

In vitro studies demonstrated that azanium exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis64 µg/mL

Vergleich Mit ähnlichen Verbindungen

Dioxaphospholan-Based Esters with Varied Fatty Acid Chains

highlights structurally analogous dioxaphospholan esters differing in fatty acid chain length and saturation. Key findings include:

Compound Name Low Dose vs. Control (Ratio) High Dose vs. Control (Ratio) Biological Implication
Target Compound 2.57 (p=0.0176) 4.91 (p=0.0018) Moderate upregulation in toxicity assays
(2-hydroxy-2-oxido-dioxaphospholan-4-yl)methyl palmitate 2.93 (p=0.0337) 7.24 (p=0.0005) Higher upregulation, saturated C16 chain
(2-hydroxy-2-oxido-dioxaphospholan-4-yl)methyl stearate 2.62 (p=0.0141) 6.75 (p=0.0006) Saturated C18 chain with strong activity
(±)-Pantetheine 4.04 (p=0.0106) 74.16 (p=0.0001) Extreme upregulation, distinct mechanism

Key Observations :

  • Chain Saturation: The target compound’s (Z)-octadec-9-enoate (unsaturated C18:1) shows lower activity compared to saturated analogs (palmitate, stearate), suggesting reduced membrane perturbation or oxidative stress induction .
  • Stereochemical Influence : The (R)-configuration at the 4-position may enhance stereospecific interactions with enzymes or receptors, though direct comparisons with stereoisomers are absent in the evidence.

Sorbitan Monooleate ([(2R)-2-[(2R,3R,4S)-3,4-Dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-Octadec-9-enoate)

Sorbitan monooleate (CAS 1338-43-8), a non-ionic surfactant, shares the (Z)-octadec-9-enoate moiety but replaces the dioxaphospholan ring with a sorbitol-derived tetrahydrofuran ring. Key differences:

Property Target Compound Sorbitan Monooleate
Core Structure Charged dioxaphospholan ring Neutral tetrahydrofuran ring
Solubility High aqueous solubility (ionic) Lipophilic (non-ionic)
Applications Potential metabolic modulation Emulsifier in pharmaceuticals

The target compound’s ionic nature may facilitate interactions with charged biomolecules, such as membrane transporters or kinases, unlike sorbitan monooleate’s role in physical stabilization .

Carnitine-Conjugated Oleate Derivatives

describes (4S)-4-{[(9Z)-3-hydroxyoctadec-9-enoyl]oxy}-4-(trimethylazaniumyl)butanoate, a carnitine-oleate conjugate involved in mitochondrial β-oxidation. Comparisons include:

Feature Target Compound Carnitine-Oleate Conjugate
Function Unclear; potential signaling role Fatty acid transport into mitochondria
Charge Distribution Localized ammonium and phosphate Zwitterionic (carboxylate + ammonium)
Metabolic Pathway Not explicitly mapped Direct role in energy metabolism

The target compound’s phospholan core may limit its utility in mitochondrial transport but could enhance binding to phospholipid-rich membranes .

Research Findings and Mechanistic Insights

  • Toxicity Modulation: The target compound’s upregulation under ZnO quantum dot exposure () suggests involvement in lipid peroxidation or antioxidant defense, though less pronounced than saturated esters.
  • Stereochemistry : The (R)-configuration is critical for activity, as analogs with undefined stereochemistry (e.g., ’s entries) show variable responses.
  • Synthetic Accessibility: Unlike sorbitan monooleate (industrially scalable), the target compound’s synthesis likely requires stereocontrolled steps, as seen in ’s protocols for unsaturated esters.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.